molecular formula C21H16ClF3N4O2 B1672388 GSK466317A CAS No. 864082-48-4

GSK466317A

Cat. No.: B1672388
CAS No.: 864082-48-4
M. Wt: 448.8 g/mol
InChI Key: OYNBTBJATZVIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK466317A involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core heterocyclic structure.

    Functional group modifications:

    Final assembly: The final step includes coupling reactions to assemble the complete molecule, followed by purification processes such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

GSK466317A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.

Scientific Research Applications

GSK466317A has a wide range of applications in scientific research:

    Chemistry: It is used as a tool compound to study the inhibition of PKA and GRKs, providing insights into enzyme kinetics and inhibitor design.

    Biology: The compound is employed in cellular studies to investigate the role of PKA and GRKs in various signaling pathways.

    Medicine: Research into this compound explores its potential therapeutic applications, particularly in diseases where PKA and GRKs are implicated, such as cancer and cardiovascular disorders.

    Industry: The compound’s inhibitory properties are utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

GSK466317A exerts its effects by binding to the active site of PKA and GRKs, thereby inhibiting their kinase activity. This inhibition disrupts the phosphorylation of target proteins, leading to altered cellular signaling pathways. The molecular targets include the catalytic subunits of PKA and the active sites of GRKs, which are crucial for their enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

    H-89: Another PKA inhibitor with a different chemical structure but similar inhibitory activity.

    Staurosporine: A broad-spectrum kinase inhibitor that also targets PKA among other kinases.

    Bisindolylmaleimide I: Known for its inhibition of protein kinase C but also shows activity against PKA.

Uniqueness

GSK466317A is unique due to its selective inhibition profile, particularly its ability to inhibit multiple GRKs in addition to PKA. This makes it a valuable tool for studying the interplay between different kinase pathways and their roles in cellular processes.

Properties

CAS No.

864082-48-4

Molecular Formula

C21H16ClF3N4O2

Molecular Weight

448.8 g/mol

IUPAC Name

N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide

InChI

InChI=1S/C21H16ClF3N4O2/c1-10-18(20(31)28-14-6-12-9-26-29-19(12)16(22)7-14)15(8-17(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-7,9,15H,8H2,1H3,(H,26,29)(H,27,30)(H,28,31)

InChI Key

OYNBTBJATZVIGH-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C(=C3)Cl)NN=C4

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C(=C3)Cl)NN=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK466317A;  GSK-466317A;  GSK 466317A.

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Example 5, Step 2 (250 mg, 0.835 mmol, 1.00 equiv), 5-amino-7-chloroindazole (140 mg, 0.835 mmol, 1.0 equiv), and EDC (191 mg, 1.00 mmol, 1.20 equiv) were suspended in 2.0 mL DMF. Et3N (0.140 mL, 1.00 mmol, 1.2 equiv) was added and the solution was stirred at room temperature for 18 hrs. The reaction mixture was diluted with EtOAc and 1N HCl. The phases were separated, and the organic phase was washed twice with 1N HCl, once with satd. NaHCO3, and once with satd. NaCl. The organic phase was dried over Na2SO4, filtered, and concentrated en vacuo. The residue was purified by flash chromatography (20-100% EtOAc in Hexanes) and further purified by reverse-phase HPLC (10-80% CH3CN/H2O—NH4OH to pH 10 over 17 minutes, retention time 11.67 min) to provide 45 mg (12%) of the title compound as a white solid. MS (ES+) m/e 449 [M+H]+
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
Quantity
191 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.14 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
12%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK466317A
Reactant of Route 2
Reactant of Route 2
GSK466317A
Reactant of Route 3
Reactant of Route 3
GSK466317A
Reactant of Route 4
Reactant of Route 4
GSK466317A
Reactant of Route 5
GSK466317A
Reactant of Route 6
GSK466317A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.